2-Chloropyridine-4-carbonyl chloride

Overview

Description

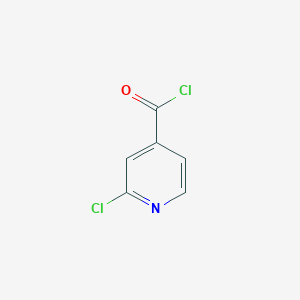

2-Chloropyridine-4-carbonyl chloride (CAS: 65287-34-5) is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a reactive carbonyl chloride group at the 4-position of the pyridine ring. Its molecular formula is C₆H₃Cl₂NO, and it is widely used as an intermediate in pharmaceutical synthesis, agrochemical production, and materials science due to its electrophilic reactivity . The compound is commercially available in various quantities for research and industrial applications, as evidenced by its inclusion in specialty chemical catalogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-4-carbonyl chloride can be synthesized through several methods:

Direct Chlorination: Pyridine is directly chlorinated to form 2-chloropyridine, which is then further reacted with phosgene to introduce the carbonyl chloride group.

Pyridine-N-oxide Route: Pyridine-N-oxides can be chlorinated using phosphoryl chloride to yield 2-chloropyridine, which is subsequently converted to this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination of pyridine followed by reaction with phosgene under controlled conditions to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized to form 2-chloropyridine-4-carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pyridine-Based Drugs

2-Chloropyridine-4-carbonyl chloride is utilized as a starting material for synthesizing novel pyridine derivatives, which are prevalent in many therapeutic agents. The compound's reactivity allows for the introduction of various functional groups, leading to the development of drugs with diverse biological properties. For instance, studies have shown that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for new antibiotics.

Case Study: Antimicrobial Activity

A recent study highlighted the synthesis of a series of pyridine derivatives from this compound. These derivatives were evaluated for their antimicrobial properties against various pathogens. The results indicated that certain synthesized compounds displayed significant inhibition against bacterial strains, suggesting their potential as new antimicrobial agents.

Agrochemical Applications

Development of Herbicides and Insecticides

The compound is also explored for its potential in agricultural applications, particularly in the development of herbicides and insecticides. Research indicates that some pyridine derivatives possess herbicidal properties, which can be enhanced through modifications using this compound as a precursor.

Data Table: Herbicidal Activity of Pyridine Derivatives

| Compound Name | Activity Level | Target Pest |

|---|---|---|

| Pyridine Derivative A | High | Grass Weeds |

| Pyridine Derivative B | Moderate | Broadleaf Weeds |

| Pyridine Derivative C | Low | Aphids |

Material Science Applications

Synthesis of Functional Polymers

In material science, this compound serves as a building block for synthesizing pyridine-containing polymers. These polymers are being investigated for their applications in organic electronics and functional materials due to their unique electrical and mechanical properties.

Case Study: Conductive Polymers

Researchers have synthesized a series of conductive polymers using this compound as a monomer. The resulting materials exhibited promising conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Synthesis

Reactivity with Biological Molecules

The reactivity of this compound with various biological molecules has been extensively studied. Its ability to form stable adducts makes it valuable in biochemical research, particularly in understanding enzyme-substrate interactions.

Safety and Toxicity Considerations

Despite its utility, this compound is classified as hazardous if ingested and poses risks to human health and the environment. Proper handling procedures are essential when working with this compound to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 2-chloropyridine-4-carbonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The chlorine atom and the carbonyl chloride group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing agent used .

Comparison with Similar Compounds

Structural Isomers

2-Chloropyridine-3-carbonyl Chloride (CAS: 49609-84-9)

This isomer differs in the position of the carbonyl chloride group (3-position instead of 4-position). The altered substitution pattern significantly impacts electronic distribution and reactivity. For example:

- Reactivity : The 4-carbonyl chloride in the target compound may exhibit enhanced electrophilicity due to greater resonance stabilization with the pyridine nitrogen compared to the 3-position isomer .

- Applications : Both isomers serve as acylating agents, but their regioselectivity in reactions (e.g., nucleophilic substitutions) varies, making them suitable for distinct synthetic pathways.

Functional Group Variations

Methyl 4-Chloropyridine-2-carboxylate Hydrochloride (CAS: 176977-85-8)

This ester derivative lacks the reactive acyl chloride group, replacing it with a methyl ester. Key differences include:

- Stability : The ester is more hydrolytically stable than the acyl chloride, making it preferable for storage or reactions requiring milder conditions .

- Reactivity : Unlike 2-chloropyridine-4-carbonyl chloride, the ester is inert toward nucleophiles like amines unless hydrolyzed first.

2-Chloro-4-iodopyridine-3-carboxylic Acid (CAS not specified)

The substitution of iodine for chlorine and the presence of a carboxylic acid group instead of acyl chloride alter its properties:

- Physical Properties : The iodine atom increases molecular weight and may reduce solubility in polar solvents .

- Applications : The carboxylic acid group enables use in metal coordination or salt formation, diverging from the acyl chloride’s role in condensation reactions.

Substituent Effects

4-Chloro-5-fluoro-2-methylpyridine

The addition of fluorine and methyl groups introduces steric and electronic effects:

- Steric Hindrance : The methyl group at the 2-position may hinder access to reactive sites, reducing reaction rates compared to unsubstituted analogs.

Comparative Data Table

Key Research Findings

- Synthetic Utility : this compound reacts with amines (e.g., methylamine) to form carboxamides, a critical step in drug discovery . Its isomer, 4-chloropyridine-2-carbonyl chloride hydrochloride, achieves a 58% yield under optimized conditions using thionyl chloride and sodium bromide .

- Commercial Relevance : The compound is listed in specialty chemical catalogs (e.g., Biopharmacule Speciality Chemicals), highlighting its demand in research and production .

Biological Activity

2-Chloropyridine-4-carbonyl chloride, with the CAS number 65287-34-5, is a chemical compound utilized primarily in the synthesis of pharmaceuticals and agrochemicals. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and its role as an intermediate in various chemical reactions.

- Molecular Formula : C6H3Cl2NO

- Molecular Weight : 176.00 g/mol

- Boiling Point : 122 °C

- Density : 1.418 g/mL at 25 °C

- Functional Group : Acyl chloride

Synthesis

This compound is synthesized through the reaction of 2-chloroisonicotinic acid with thionyl chloride, typically under heating conditions. The reaction yields a high purity product, making it suitable for further applications in drug development and chemical synthesis .

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial activity. A study demonstrated that certain derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents .

Mutagenicity and Toxicity

The National Toxicology Program has classified 2-chloropyridine as a candidate for mutagenicity testing due to its structural properties. It has been shown to exhibit mutagenic effects in several short-term tests, raising concerns about its carcinogenic potential . For instance, in animal studies, it was reported that the compound caused severe liver damage and inflammation when administered through various routes .

Case Studies

- Case Study on Antimicrobial Activity : A series of derivatives based on chloropyridines were tested against common pathogens. The results indicated that modifications at the carbonyl position enhanced their antibacterial properties significantly compared to the parent compound .

- Toxicological Assessment : In a toxicity study involving rabbits, the dermal LD50 was found to be approximately 48 mg/kg, indicating a high level of toxicity upon skin exposure. The compound also caused severe ocular irritation when applied to the eyes .

Research Findings

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group is highly electrophilic, enabling facile nucleophilic substitution.

Amidation

Reaction with primary or secondary amines yields substituted amides. Industrially, this reaction is performed under anhydrous conditions to minimize hydrolysis. For example:

-

Conditions : Solvents like dichloromethane (DCM) or tetrahydrofuran (THF), room temperature, with a base (e.g., triethylamine) to neutralize HCl .

-

Applications : Synthesis of peptide analogs and pharmaceutical intermediates .

Esterification

Alcohols react with the acyl chloride to form esters:

Hydrolysis

Exposure to water or aqueous base generates the corresponding carboxylic acid:

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituents at positions 2 and 6 can participate in substitution reactions, though steric hindrance and electronic deactivation reduce reactivity compared to simpler chloropyridines.

-

Key Insight : NAS at position 4 (carbonyl-adjacent) is disfavored due to electron withdrawal from the carbonyl group .

Metal-Catalyzed Coupling Reactions

The chlorine atoms enable cross-coupling reactions, though electron-deficient pyridine rings require tailored catalysts.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to a hydroxymethyl group:

Oxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) forms the N-oxide derivative:

Comparative Reactivity Table

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-chloropyridine-4-carbonyl chloride, and how are reaction conditions optimized?

this compound is commonly synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction optimization focuses on controlling temperature, solvent selection (e.g., anhydrous dichloromethane), and catalyst use. For example, in fluorescence modulation studies, this compound is employed as a precursor for pyrazolone derivatives, where reaction conditions (e.g., 80°C in 1,4-dioxane with Ca(OH)₂) are critical for yield and purity .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Key techniques include:

- ¹H NMR : To confirm substitution patterns on the pyridine ring (e.g., aromatic proton splitting patterns).

- FT-IR : Identification of carbonyl (C=O, ~1750 cm⁻¹) and acyl chloride (C-Cl, ~850 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

In studies of pyrazolone derivatives, ¹H NMR data (e.g., δ 8.5–7.2 ppm for pyridine and phenyl protons) are critical for structural validation .

Q. What safety precautions are essential when handling this compound?

Due to its reactivity and toxicity, researchers must:

- Use anhydrous conditions to prevent hydrolysis.

- Wear PPE (gloves, goggles, lab coats) and work in a fume hood.

- Store in airtight containers under inert gas.

Safety protocols for analogous chlorinated pyridines emphasize avoiding inhalation, skin contact, and improper waste disposal .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or undesired substitutions) be minimized during derivatization?

- Control moisture : Use molecular sieves or anhydrous solvents to suppress hydrolysis.

- Catalyst selection : Bases like Ca(OH)₂ in 1,4-dioxane stabilize intermediates and direct reactivity toward desired pathways (e.g., forming pyrazolone derivatives) .

- Temperature modulation : Higher temperatures (80°C) accelerate desired acylations while minimizing side-product formation.

Q. What strategies resolve contradictions in reported reaction yields for this compound-based syntheses?

Discrepancies may arise from differences in:

- Purification methods : Column chromatography vs. recrystallization.

- Catalyst activity : Trace moisture or impurities in reagents.

Systematic optimization, as seen in fluorescence dye synthesis, involves iterative testing of solvent systems (e.g., ethanol/ethyl acetate mixtures) and stoichiometric ratios .

Q. How does the electron-withdrawing chlorine substituent influence reactivity in cross-coupling reactions?

The 4-chloro group on the pyridine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., with amines or alcohols). This reactivity is exploited in synthesizing heterocyclic pharmacophores, where steric and electronic effects are balanced for regioselective product formation .

Q. What computational methods predict the stability and reactivity of this compound intermediates?

- DFT calculations : Model transition states and activation energies for acyl transfer reactions.

- Molecular docking : Assess interactions in drug design (e.g., binding to enzyme active sites).

Such methods are validated against experimental data, like NMR and MS results, to refine mechanistic hypotheses .

Q. How are kinetic studies designed to evaluate degradation pathways under varying pH and temperature?

- Controlled hydrolysis experiments : Monitor degradation via HPLC or UV-Vis spectroscopy at pH 2–12.

- Arrhenius analysis : Calculate activation energy (Eₐ) to predict shelf-life under storage conditions.

For chlorinated pyridines, acidic conditions typically accelerate hydrolysis, necessitating stabilizers like desiccants .

Q. Methodological Considerations

Q. What analytical workflows validate purity in multi-step syntheses involving this compound?

- Stepwise LC-MS : Track intermediate purity after each reaction step.

- TLC with dual detection (UV and iodine staining): Rapidly identify unreacted starting materials.

In pyrazolone synthesis, purity ≥95% is achieved via sequential recrystallization and solvent extraction .

Q. How are solvent effects optimized for large-scale reactions?

- Green chemistry principles : Replace dichloromethane with biodegradable solvents (e.g., 2-MeTHF) where possible.

- Solvent polarity screening : Use Kamlet-Taft parameters to match reaction requirements (e.g., polarity, H-bonding capacity).

For example, 1,4-dioxane is preferred for its high boiling point and compatibility with Ca(OH)₂ in scaled-up syntheses .

Properties

IUPAC Name |

2-chloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRZWOJTSGFSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384132 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65287-34-5 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.